molecular formula C17H18O2 B8484936 1,2-Diphenylcyclopentane-1,2-diol CAS No. 65213-66-3

1,2-Diphenylcyclopentane-1,2-diol

Cat. No.: B8484936
CAS No.: 65213-66-3
M. Wt: 254.32 g/mol
InChI Key: MNLAUTPSBLWDNL-UHFFFAOYSA-N
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Description

1,2-Diphenylcyclopentane-1,2-diol is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

65213-66-3

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1,2-diphenylcyclopentane-1,2-diol

InChI

InChI=1S/C17H18O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(16,19)15-10-5-2-6-11-15/h1-6,8-11,18-19H,7,12-13H2

InChI Key

MNLAUTPSBLWDNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)O

Origin of Product

United States

Synthetic Methodologies for 1,2 Diphenylcyclopentane 1,2 Diol and Analogues

Reductive Cyclization Approaches

Reductive cyclization offers a direct route to the cyclopentane-1,2-diol core from acyclic precursors. This approach involves the intramolecular coupling of two carbonyl groups within a 1,5-dicarbonyl compound, driven by a reducing agent.

Synthesis from 1,5-Diphenyl-3-arylpentane-1,5-diones

The reductive cyclization of 1,5-diphenyl-1,5-pentanedione and its 3-aryl substituted analogues serves as a key method for synthesizing 1,2-diphenylcyclopentane-1,2-diols. This intramolecular pinacol (B44631) coupling reaction typically employs a metal reducing agent.

One documented method involves the reductive cyclization of 1,3,5-triphenylpentane-1,5-dione and 3-(2-methoxyphenyl)-1,5-diphenylpentane-1,5-dione. The use of zinc in an acetic acid medium facilitates the formation of the corresponding 1,2,4-triphenylcyclopentane-1,2-diol and 4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol, respectively. This transformation highlights a viable pathway to substituted 1,2-diphenylcyclopentane-1,2-diols.

Furthermore, electrochemical methods have been explored for the synthesis of cyclic glycols from α,ω-diaroylalkanes. The electroreduction of 1,5-diphenyl-1,5-pentanedione (also known as 1,3-dibenzoylpropane) in acetonitrile (B52724) has been shown to produce cis-1,2-diphenyl-1,2-cyclopentanediol. rsc.org This electrochemical approach offers an alternative to the use of metal reagents.

Below is a table summarizing the synthesis of 1,2-Diphenylcyclopentane-1,2-diol analogues from their corresponding 1,5-diones.

Starting MaterialReducing Agent/MethodProductReference
1,3,5-Triphenylpentane-1,5-dioneZinc/Acetic Acid1,2,4-Triphenylcyclopentane-1,2-diol
3-(2-Methoxyphenyl)-1,5-diphenylpentane-1,5-dioneZinc/Acetic Acid4-(2-Methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol
1,5-Diphenyl-1,5-pentanedioneElectrochemical Reductioncis-1,2-Diphenyl-1,2-cyclopentanediol rsc.org

Optimization of Reaction Conditions and Reagent Selection

The efficiency and stereoselectivity of the reductive cyclization of 1,5-diketones are highly dependent on the chosen reaction conditions and reagents. The selection of the reducing agent, solvent, and temperature can significantly influence the yield of the desired cyclopentanediol and the ratio of its cis and trans isomers.

While specific optimization studies for 1,2-diphenylcyclopentane-1,2-diol are not extensively detailed in the provided context, general principles for the reductive cyclization of dicarbonyl compounds can be applied. The choice of the reducing agent is critical. Metals like zinc, magnesium, and aluminum are commonly used in pinacol couplings. The reaction is often performed in an acidic medium, such as acetic acid, or in the presence of a Lewis acid to activate the carbonyl groups.

Electrochemical methods provide an alternative where the electrode material and the supporting electrolyte can be varied to optimize the reaction. The electrochemical reduction of aromatic diketones has been shown to yield both cis- and trans-glycols, and the ratio can be influenced by the reaction parameters. rsc.org

Further research into the systematic optimization of these parameters for the synthesis of 1,2-diphenylcyclopentane-1,2-diol would be beneficial for improving the efficiency and selectivity of this synthetic route.

Exploration of General Vicinal Diol Synthesis with Potential for Cyclopentane (B165970) Derivatives

General methods for the synthesis of vicinal diols, particularly asymmetric dihydroxylation, can be applied to cyclic alkenes like cyclopentene (B43876) derivatives to produce chiral 1,2-cyclopentanediols. These methods offer excellent control over the stereochemistry of the resulting diol.

Asymmetric Dihydroxylation Strategies for Related Structures

Asymmetric dihydroxylation is a powerful tool for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgnih.gov This method typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org

The Sharpless asymmetric dihydroxylation (SAD) is a highly reliable and widely used method for the enantioselective synthesis of vicinal diols. wikipedia.orgencyclopedia.pub The reaction utilizes a catalytic amount of osmium tetroxide and a chiral ligand derived from cinchona alkaloids. wikipedia.org The reaction is rendered catalytic by the use of a co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), to reoxidize the osmium catalyst after each cycle. wikipedia.orgorganic-chemistry.org

The commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. wikipedia.org These mixtures contain the osmium catalyst, the chiral ligand, the co-oxidant (potassium ferricyanide), and a base (potassium carbonate) in a ready-to-use formulation. wikipedia.org The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, leading to the formation of one of two possible enantiomers of the diol. wikipedia.org

The reaction mechanism is believed to proceed through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate liberates the chiral diol and regenerates the osmium catalyst. wikipedia.org The reaction is known for its high site selectivity, typically oxidizing the most electron-rich double bond in a molecule. wikipedia.org The application of Sharpless asymmetric dihydroxylation to a racemic cyclopentene derivative has been shown to yield essentially enantiomerically pure diols, demonstrating the power of this method for kinetic resolution. rsc.org

The enantioselectivity of the Sharpless asymmetric dihydroxylation is controlled by the chiral ligand that coordinates to the osmium tetroxide. wikipedia.org These ligands are typically dimeric cinchona alkaloid derivatives, with the most common being phthalazine (B143731) (PHAL) ethers of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.org

The two most widely used ligand systems are (DHQ)₂-PHAL, found in AD-mix-α, and (DHQD)₂-PHAL, present in AD-mix-β. wikipedia.org These ligands are pseudoenantiomeric and provide access to either enantiomer of the diol product with high levels of enantiomeric excess (ee). The mnemonic for predicting the stereochemical outcome is that for a given alkene orientation, AD-mix-β (containing the DHQD ligand) generally adds the hydroxyl groups to the "top face," while AD-mix-α (containing the DHQ ligand) adds them to the "bottom face."

The structure of the ligand creates a chiral binding pocket for the osmium tetroxide, which in turn dictates the facial selectivity of the alkene approach. The choice of the specific ligand, such as those based on pyrimidine (B1678525) (PYR) or anthraquinone (B42736) (AQN) cores, can also influence the enantioselectivity and can be optimized for specific substrates. The development of these specialized ligand systems has greatly expanded the scope and utility of asymmetric dihydroxylation for a wide variety of alkenes, including cyclic substrates with potential for forming cyclopentane derivatives. organicreactions.orgresearchgate.net

The following table provides examples of the enantioselective dihydroxylation of alkene substrates, illustrating the control exerted by the ligand system.

Alkene SubstrateLigand System (AD-mix)Product DiolEnantiomeric Excess (ee)Reference
Racemic cyclopenteno-1,2,4-trioxane(DHQD)₂PHALEnantiomerically pure diols96% and 98% ee rsc.org
Generic trans-alkeneAD-mix-β ((DHQD)₂PHAL)(R,R)-diolHigh wikipedia.org
Generic trans-alkeneAD-mix-α ((DHQ)₂PHAL)(S,S)-diolHigh wikipedia.org
Substituted Alkene(DHQD)₂PHALVicinal Diol90:10 enantioselective ratio nih.gov
Substituted Alkene(DHQ)₂PHALVicinal DiolHigh wikipedia.org

Syn-Dihydroxylation Using Transition Metal Oxidants

The formation of syn-diols from an alkene precursor is most reliably achieved through oxidation reactions that proceed via a cyclic intermediate, ensuring the simultaneous addition of both oxygen atoms to the same face of the double bond. Transition metal oxidants like osmium tetroxide and potassium permanganate (B83412) are the canonical reagents for this transformation.

Osmium Tetroxide (OsO₄)

Osmium tetroxide is a highly effective and selective reagent for the syn-dihydroxylation of alkenes to produce glycols, which are compounds with two hydroxyl groups on adjacent carbons. The reaction of 1,2-diphenylcyclopentene with OsO₄ proceeds through a concerted [3+2] cycloaddition mechanism to form a five-membered cyclic osmate ester. This intermediate preserves the stereochemistry of the addition. Subsequent reductive cleavage of the osmate ester, often with a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), liberates the cis-1,2-diol.

Due to the high cost and toxicity of osmium tetroxide, it is commonly used in catalytic amounts in conjunction with a stoichiometric co-oxidant. N-methylmorpholine N-oxide (NMO) is frequently employed to reoxidize the reduced Os(VI) species back to Os(VIII), allowing the catalytic cycle to continue. This approach maintains high selectivity while minimizing the use of the hazardous osmium reagent.

Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful and inexpensive oxidant that can also be used for syn-dihydroxylation. When used under cold, dilute, and basic (pH > 8) conditions, KMnO₄ reacts with alkenes to form a cyclic manganate (B1198562) ester, analogous to the osmate ester intermediate. Hydrolysis of this intermediate yields the syn-diol. This reaction, known as Baeyer's test, is accompanied by a distinct color change as the purple permanganate ion (MnO₄⁻) is reduced to a brown manganese dioxide (MnO₂) precipitate, serving as a qualitative test for unsaturation.

However, potassium permanganate is a less selective oxidant than osmium tetroxide. If the reaction conditions are not carefully controlled (e.g., at higher temperatures or in acidic/neutral solutions), over-oxidation can occur, leading to the cleavage of the carbon-carbon bond of the newly formed diol to yield ketones or carboxylic acids. This often results in lower yields of the desired diol compared to the OsO₄ method.

Reagent SystemStarting MaterialProductKey Features
1. OsO₄ (cat.), NMO2. NaHSO₃/H₂O1,2-Diphenylcyclopentenecis-1,2-Diphenylcyclopentane-1,2-diolHigh yield and high syn-selectivity; uses catalytic toxic reagent.
KMnO₄ (cold, dilute, basic)1,2-Diphenylcyclopentenecis-1,2-Diphenylcyclopentane-1,2-diolInexpensive; risk of over-oxidation and lower yields; color change indicates reaction.

Anti-Dihydroxylation Pathways and Stereochemical Control

To synthesize the trans-isomer of 1,2-diphenylcyclopentane-1,2-diol, a pathway that ensures anti-addition of the two hydroxyl groups is required. This is typically accomplished via a two-step sequence involving the formation and subsequent ring-opening of an epoxide. This method provides complementary stereochemical control to the syn-dihydroxylation reactions.

The process begins with the epoxidation of the alkene, 1,2-diphenylcyclopentene, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms an epoxide, a three-membered ring containing an oxygen atom, which sits (B43327) on one face of the cyclopentane ring.

StepReagentIntermediate/ProductStereochemistry
1. Epoxidationm-CPBA1,2-Diphenylcyclopentene oxideFormation of a three-membered epoxide ring.
2. Ring-OpeningH₃O⁺ (aq. acid)trans-1,2-Diphenylcyclopentane-1,2-diolBackside attack by water leads to anti-addition of hydroxyl groups.

Nickel-Catalyzed Reductive Coupling in Diol Formation

An alternative strategy for constructing 1,2-diols involves the reductive coupling of two carbonyl groups, a transformation known as the pinacol coupling reaction. While traditionally mediated by metals like magnesium, samarium, or titanium, nickel-catalyzed versions of this reaction have been developed, offering alternative reactivity and catalytic efficiency.

The synthesis of 1,2-diphenylcyclopentane-1,2-diol via this method would start from a dicarbonyl precursor, specifically 1,5-diphenylpentane-1,5-dione (also known as 1,3-dibenzoylpropane). chemicalbook.com In this intramolecular variant of the pinacol coupling, a low-valent nickel catalyst, typically generated in situ from a nickel(II) salt and a reducing agent (e.g., zinc or manganese metal), facilitates the formation of a carbon-carbon bond between the two carbonyl carbons. orgsyn.org

The mechanism is believed to involve single-electron transfers from the low-valent metal to the carbonyl groups, generating ketyl radical anions. These two radical centers within the same molecule then couple to form the new C-C bond, creating a five-membered ring and a nickel-alkoxide intermediate. Subsequent workup with a proton source hydrolyzes the alkoxide to yield the final 1,2-diol product. The stereochemical outcome of the intramolecular pinacol coupling (i.e., the cis/trans ratio of the diol) can be influenced by the choice of metal, ligands, and reaction conditions. For instance, electrochemical reduction of 1,5-diphenylpentane-1,5-dione in acetonitrile has been reported to produce cis-1,2-diphenylcyclopentane-1,2-diol. chemicalbook.com

PrecursorCatalyst SystemProductReaction Type
1,5-Diphenylpentane-1,5-dioneNi(II) salt + Reducing Agent (e.g., Zn)1,2-Diphenylcyclopentane-1,2-diolIntramolecular Nickel-Catalyzed Pinacol Coupling
1,5-Diphenylpentane-1,5-dioneElectrochemical Reductioncis-1,2-Diphenylcyclopentane-1,2-diolIntramolecular Reductive Cyclization

Structural Characterization and Stereochemical Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in providing a definitive atomic-level picture of the solid-state structure of derivatives of 1,2-diphenylcyclopentane-1,2-diol.

The crystal packing of these diols is a complex three-dimensional arrangement driven by various intermolecular forces. The orientation of the phenyl groups and the hydrogen bonding network play crucial roles in determining how the molecules arrange themselves in the crystal.

A key feature of the crystal structure of 1,2-diphenylcyclopentane-1,2-diol derivatives is the extensive network of hydrogen bonds. Each hydroxyl group can act as both a hydrogen bond donor and an acceptor. In the crystal structure of (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, each hydroxyl group participates in one intramolecular and one intermolecular O-H···O hydrogen bond. rsc.org This results in the formation of one-dimensional chains of molecules linked together. The intermolecular O-H···O bond angles are typically in the range of 160° to 173°. rsc.org These hydrogen bonding networks are a primary factor in the stability of the crystal lattice.

Crystal polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in vicinal diols. Different polymorphs can exhibit distinct physical properties due to variations in the molecular packing and hydrogen bonding networks. While specific studies on the polymorphism of 1,2-diphenylcyclopentane-1,2-diol are not extensively documented in readily available literature, the potential for different crystalline forms exists due to the conformational flexibility of the cyclopentane (B165970) ring and the possibility of varied hydrogen bond synthons. The study of polymorphism in closely related phenyl-substituted diols indicates that different packing arrangements can arise, influencing properties like melting point and solubility.

Stereochemical Assignment and Purity Assessment

The presence of two stereocenters at positions 1 and 2 of the cyclopentane ring gives rise to different stereoisomers of 1,2-diphenylcyclopentane-1,2-diol.

Besides the chiral enantiomeric pairs (1R,2R and 1S,2S), an achiral meso isomer exists, which has a plane of symmetry. For substituted derivatives like 1,2,4-triphenylcyclopentane-1,2-diol, the achiral isomer with the (1R,2S,4r) configuration has been synthesized and characterized. rsc.org The synthesis of such meso compounds can be achieved through methods that lead to a cis-addition of the hydroxyl groups to the corresponding cyclopentene (B43876) precursor. The characterization of these meso compounds relies on spectroscopic techniques that reveal their symmetric nature. For instance, in the ¹H NMR spectrum of a meso-1,2-diol, the protons in the two halves of the molecule are chemically equivalent, leading to simpler spectra compared to their chiral counterparts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the diastereomers (cis/meso and trans/chiral) of 1,2-diphenylcyclopentane-1,2-diol. The different spatial arrangements of the phenyl and hydroxyl groups in the cis and trans isomers result in distinct chemical shifts and coupling constants for the protons and carbons of the cyclopentane ring. For example, the acetonide derivative of meso-1,2-diphenylethanediol shows distinct chemical shifts for the two methyl groups of the acetal, a consequence of the two phenyl groups being on the same side of the five-membered dioxolane ring. sigmaaldrich.com This principle can be extended to the cyclopentane system.

Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique for the separation and purity assessment of the enantiomers of 1,2-diphenylcyclopentane-1,2-diol. nih.govcsfarmacie.cz By using a chiral stationary phase (CSP), the enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) of a chiral synthesis.

Reaction Mechanisms and Transformational Chemistry

Mechanistic Studies of 1,2-Diphenylcyclopentane-1,2-diol Formation

The formation of 1,2-diphenylcyclopentane-1,2-diol and its analogs typically proceeds through the reductive cyclization of a 1,5-dicarbonyl precursor. This intramolecular variation of the pinacol (B44631) coupling reaction is a powerful method for constructing five-membered rings with vicinal diol functionality. researchgate.netorganic-chemistry.org

The synthesis of vicinal diols from dicarbonyl compounds is often achieved using reducing agents like magnesium or zinc. researchgate.netlibretexts.org The generally accepted mechanism for this transformation begins with a single electron transfer (SET) from the metal surface to one of the carbonyl groups of the precursor, 1,5-diphenylpentane-1,5-dione.

This electron transfer generates a radical anion, commonly referred to as a ketyl intermediate. libretexts.org A second SET to the other carbonyl group results in a diradical dianion. The intramolecular coupling of these two radical centers closes the five-membered ring, forming a cyclic enediolate intermediate. Subsequent protonation during aqueous workup yields the final 1,2-diphenylcyclopentane-1,2-diol. Anodic olefin coupling reactions also provide insight into the behavior of radical cation intermediates, which can be studied to understand the factors controlling reactivity and selectivity in cyclization reactions. researchgate.net

The key intermediates in the reductive cyclization to form 1,2-diphenylcyclopentane-1,2-diol are the radical anion (ketyl) and the subsequent diradical dianion species. The transition state for the cyclization step involves the approach of the two radical centers within the carbon chain. For the reaction to be successful, the molecule must adopt a conformation that allows for effective orbital overlap between the two radical carbons to form the new carbon-carbon bond.

In a related synthesis, the reductive cyclization of 1,3,5-triphenyl-1,5-dione with zinc in acetic acid yields 1,2,4-triphenylcyclopentane-1,2-diol, highlighting the utility of this method for creating substituted cyclopentane (B165970) diols. researchgate.net

Table 1: Key Intermediates in Reductive Cyclization

Intermediate Description
Ketyl Radical Anion Formed by single electron transfer from a metal reducing agent to a carbonyl group.
Diradical Dianion Results from a second electron transfer, creating two radical centers on the carbon chain.

Chemical Transformations Involving the Diol Moiety

The vicinal diol functional group in 1,2-diphenylcyclopentane-1,2-diol is the site of characteristic chemical transformations, most notably acid-catalyzed rearrangements and conversions to useful synthetic precursors.

The synthesis of substituted cyclopentadienes can be accomplished from 1,5-dicarbonyl compounds, a process that proceeds through a diol intermediate. For instance, 1,2,5-triphenylpentan-1,5-dione can be converted to 1,2,3-triphenylcyclopenta-1,3-diene. researchgate.net While the direct conversion of 1,2-diphenylcyclopentane-1,2-diol itself is not detailed, the transformation of analogous 1,5-dione precursors suggests a pathway involving the diol. This conversion is significant as substituted cyclopentadienes are important ligands in organometallic chemistry and precursors to various complex molecules.

When treated with a strong acid, 1,2-diols like 1,2-diphenylcyclopentane-1,2-diol undergo a characteristic dehydration and rearrangement known as the pinacol rearrangement. wikipedia.orgbyjus.com This reaction was first observed in 1860 by Wilhelm Rudolph Fittig. wikipedia.orgbyjus.com

The mechanism involves several key steps: masterorganicchemistry.comchemistrysteps.com

Protonation: One of the hydroxyl groups is protonated by the acid, forming a good leaving group (water). masterorganicchemistry.com

Carbocation Formation: The departure of a water molecule generates a tertiary carbocation. Given the symmetrical nature of the starting diol, protonation and water loss can occur at either hydroxyl group with equal probability. libretexts.org

1,2-Migration: A substituent from the adjacent carbon migrates to the positively charged carbon. This rearrangement is the crucial step. In this specific diol, there would be a competition between the migration of a phenyl group and a methylene (B1212753) group from the cyclopentane ring. The relative tendency for a group to migrate is known as its migratory aptitude. Generally, a phenyl group has a higher migratory aptitude than an alkyl group due to its ability to stabilize the developing positive charge in the transition state. wikipedia.orgchemistrysteps.com

Deprotonation: The resulting oxonium ion, which is stabilized by resonance, is deprotonated to yield the final carbonyl product. uomustansiriyah.edu.iq

For cyclic diols, this rearrangement can lead to ring expansion. masterorganicchemistry.comorganic-chemistry.org In the case of 1,2-diphenylcyclopentane-1,2-diol, migration of a carbon atom from the cyclopentane ring would result in the formation of a spirocyclic cyclohexanone.

Table 2: Pinacol Rearrangement Steps

Step Description Key Feature
1 Protonation of a hydroxyl group Activation of -OH as a leaving group. masterorganicchemistry.com
2 Loss of water Formation of a tertiary carbocation. libretexts.org
3 1,2-Shift (Rearrangement) Migration of a phenyl or alkyl group to the carbocation center. wikipedia.org

Mechanistic Insights from Related Cyclopentane and Diol Systems

The reactivity of 1,2-diphenylcyclopentane-1,2-diol can be further understood by examining related chemical systems. The behavior of hydroxyl groups in other cyclic frameworks and alternative transformations of diols and their precursors provide a broader mechanistic context.

For example, studies on the tandem Heck-cyclopropane ring-opening of cyclopropyl (B3062369) diols have shown that hydroxyl groups play a crucial role in directing the reaction outcome and selectivity. nih.gov Similarly, the direct synthesis of cycloalkanes, including cyclopentane derivatives, from diols using manganese catalysts demonstrates alternative catalytic pathways for transforming these molecules that are atom-economical, producing only water as a byproduct. acs.org

Furthermore, the synthesis of cyclopropanes from 1,5-diketones, which are the precursors to the diol, represents a competing cyclization pathway. nih.gov The choice of reagents and reaction conditions determines whether a five-membered diol or a three-membered cyclopropane (B1198618) is formed. The study of vicinal diols is a broad field, with numerous methods developed for their synthesis, including the oxidation of alkenes and various carbon-carbon bond-forming reactions, each with its own mechanistic nuances that inform the chemistry of specific diols like 1,2-diphenylcyclopentane-1,2-diol. organic-chemistry.orglibretexts.orgorganic-chemistry.org

Radical-Anion Chain Mechanisms in Analogous Cyclic Compounds

While specific studies on radical-anion chain mechanisms involving 1,2-diphenylcyclopentane-1,2-diol are not extensively documented, the principles can be understood by examining analogous cyclic compounds and related reaction types. Radical-anion chain reactions are typically initiated by a single electron transfer (SET) to a substrate, forming a radical anion which then undergoes a series of propagation steps. libretexts.org

The initiation of such a chain often involves a dissociative electron transfer, where the electron transfer and bond cleavage are concerted or occur in rapid succession. acs.org This process is well-documented for compounds like organic halides and peroxides. acs.orgrsc.org For instance, the reduction of various organic chlorides at metal cathodes can proceed via a stepwise mechanism involving the formation of a radical anion intermediate. rsc.org

In cyclic systems, the formation of a radical anion can lead to ring-opening or fragmentation. The decomposition of cyclic structures in a mass spectrometer, for example, can be initiated by the formation of a radical cation, where cleavage of one bond leads to the separation of the radical and charge sites, followed by further bond cleavage. ic.ac.uk A similar principle applies to radical anions in solution.

A relevant analogy can be drawn from the photostimulated reactions of 1-halo-2- and -4-(phenylmethylthio)benzenes in the presence of pinacolone (B1678379) enolate ion. rsc.org In these reactions, an electron transfer from the enolate ion to the aryl halide generates a radical anion. This intermediate can then fragment at different bonds depending on the substrate. For 1-iodo-2-[(phenylmethyl)thio]benzene, the radical anion fragments at the C-I bond, initiating a chain process that leads to a cyclized product. rsc.org Conversely, with the bromo analogue, fragmentation of the C-S bond of the thiobenzyl moiety is observed, which does not lead to a chain reaction for cyclization. rsc.org This highlights how the fragmentation pathway of the radical anion is a critical determinant of the subsequent reaction course.

Another pertinent example is the pinacol coupling reaction, which, although it leads to the formation of 1,2-diols rather than their fragmentation, proceeds through radical-anion intermediates. The reaction of two equivalents of a ketone, like acetone, with magnesium metal occurs via a single electron transfer to generate two ketyl radical anions. libretexts.org These anions then coordinate with the magnesium cation and undergo a radical combination to form a new carbon-carbon bond, ultimately yielding the diol after workup. libretexts.org This illustrates the formation of radical anions from carbonyl precursors, which are structurally related to the diol product.

For a vicinal diol like 1,2-diphenylcyclopentane-1,2-diol, a hypothetical radical-anion chain mechanism could be initiated by electron transfer to one of the hydroxyl groups or the aromatic rings. However, the hydroxyl groups are generally poor leaving groups for such a process unless first converted to a better leaving group. Alternatively, electron transfer to an associated functional group in a more complex molecule containing the diol moiety could initiate fragmentation.

The fragmentation patterns of radical anions are influenced by the stability of the resulting radical and anionic fragments. In cyclic compounds, ring strain can also play a significant role in the energetics of ring-opening fragmentation steps. youtube.com

The following table summarizes the fragmentation patterns observed in the radical anions of analogous compounds.

Compound Initiation Radical Anion Fragmentation Primary Products Reference
1-Iodo-2-[(phenylmethyl)thio]benzeneElectron transfer from pinacolone enolateCleavage of the C-I bondBenzothiochromene rsc.org
1-Bromo-2-[(phenylmethyl)thio]benzeneElectron transfer from pinacolone enolateCleavage of the C-S bondBibenzyl and 2-bromobenzenethiol rsc.org
Di-tert-butyl peroxideHomogeneous electron transferCleavage of the O-O bondtert-Butoxyl radical and tert-butoxide anion acs.org
CyclohexeneElectron ionization (mass spec)Retro-Diels-Alder reactionButadiene radical cation and ethene ic.ac.uk

This data from analogous systems indicates that if 1,2-diphenylcyclopentane-1,2-diol were to form a radical anion, its subsequent reaction would be highly dependent on the specific conditions and the presence of functional groups that could facilitate a chain reaction through selective bond cleavage.

Applications in Catalysis and Asymmetric Synthesis

Catalytic Roles as Initiators and Precatalyst Activators

Derivatives of 1,2-diphenylcyclopentane-1,2-diol have been identified as effective initiators or precatalyst activators for specific types of polymerization reactions. Their ability to participate in the formation of active catalytic species makes them valuable in the synthesis of polyesters.

Research has demonstrated that substituted 1,2-diphenylcyclopentane-1,2-diols can act as precatalyst activators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. nih.gov Specifically, compounds like (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol and (1R,2S,4r)-4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol have been used in conjunction with magnesium complexes to catalyze this transformation. nih.govresearchgate.net

The process typically involves activating a catalytically inactive complex, such as [Mg(BHT)₂(THF)₂], with the diol. nih.gov The resulting system effectively polymerizes ε-caprolactone, achieving complete monomer conversion in a short timeframe. nih.gov The diol's hydroxyl groups are crucial for initiating the polymerization process, which proceeds via a coordination-insertion mechanism common for metal-catalyzed ROP. nih.gov These diols are useful precursors for creating 1,2,4-triarylcyclopenta-1,3-dienes. nih.gov

The use of 1,2-diphenylcyclopentane-1,2-diol derivatives as initiators has a direct impact on the key characteristics of the resulting polymer, namely its number-average molecular weight (Mₙ) and polydispersity index (Đ). The polydispersity index is a measure of the distribution of molecular weights in a given polymer sample, with a value of 1.0 indicating that all chains have the same length.

Studies have shown that the ratio of the diol initiator to the magnesium complex significantly affects these properties. For instance, when using a 1:1 ratio of the diol to the magnesium complex, the polymerization is more controlled, leading to a narrower polydispersity (Đ closer to 1.0) and a higher molecular weight. nih.gov Conversely, a 1:2 ratio results in a broader polydispersity and lower molecular weight, suggesting less controlled polymerization and the unequal growth of polymer chains. nih.gov

Table 1: Polymerization of ε-Caprolactone using Diol Initiators

DiolMg(BHT)₂ EquivalentsMₙ (x 10³)Đ
(1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol111.41.42
(1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol29.01.84
(1R,2S,4r)-4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol112.41.39
(1R,2S,4r)-4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol28.91.85
Data sourced from Komarov et al. Conditions: [ε-CL] = 2.5 M in THF, 300 K, 30 min. nih.gov

Achieving a controlled polymerization is essential for producing polymers with predictable properties. In the context of ROP initiated by 1,2-diphenylcyclopentane-1,2-diol derivatives, the primary strategy for exercising control involves manipulating the stoichiometry of the catalytic system. nih.gov

The most effective strategy identified is the use of a 1:1 molar ratio between the diol initiator and the magnesium complex activator. nih.gov This ratio promotes a more controlled polymerization process, characterized by a more uniform growth of polymer chains. This leads to polymers with higher molecular weights and lower polydispersity indices, which is often desirable for material applications. nih.gov The presumed mechanism involves the formation of a well-defined active species that initiates polymerization in a consistent manner.

Design and Evaluation as Chiral Auxiliaries and Ligands

The rigid, stereodefined scaffold of cyclopentane (B165970) derivatives, particularly those bearing bulky phenyl groups, makes them attractive candidates for applications in asymmetric synthesis. wikipedia.orgresearchgate.net In this field, a chiral molecule is used to transfer its stereochemical information to a new molecule during a reaction.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The effectiveness of an auxiliary relies on its ability to create a biased steric environment that forces an incoming reagent to attack a substrate from a specific direction.

While 1,2-diphenylcyclopentane-1,2-diol itself is not a widely cited auxiliary, the closely related compound (R)-(–)-2,2-diphenylcyclopentanol (DCP) serves as an excellent example of a chiral auxiliary based on a diphenylcyclopentane scaffold. msu.edu The efficacy of DCP is attributed to its structure: it has a single hydroxyl-bearing stereocenter located next to a quaternary carbon that holds two phenyl groups. This arrangement forces one of the phenyl groups into a fixed spatial position that effectively shields one of the two faces of a prochiral reactant, such as a vinyl ether, that has been attached to the auxiliary. msu.edu This "masking" effect directs the approach of reagents, leading to high levels of stereocontrol. msu.edu

The true test of a chiral auxiliary or ligand is its performance in asymmetric transformations, where the goal is to produce one enantiomer of a product in excess over the other.

Asymmetric Cycloadditions: Chiral auxiliaries based on the diphenylcyclopentane framework have been successfully used in asymmetric cycloaddition reactions. For example, vinyl ethers derived from (R)-(–)-2,2-diphenylcyclopentanol (DCP) have been used in Lewis acid-promoted tandem [4+2] and [3+2] cycloadditions with nitroalkenes. msu.edu This sequence allows for the enantioselective synthesis of complex, substituted pyrrolidines. The DCP auxiliary dictates the stereochemistry at a key carbon center during the initial [4+2] cycloaddition, ultimately establishing five of the six stereocenters in the final product after the subsequent [3+2] cycloaddition. msu.edu The auxiliary can then be cleaved and recovered in high yield. msu.edu

Asymmetric Alkylations: Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary guides the addition of an alkyl group to a prochiral enolate. researchgate.netyork.ac.uk Well-known auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, operate by forming a rigid, chelated enolate structure where one face is sterically blocked by a substituent on the auxiliary. williams.eduharvard.edu An incoming electrophile (e.g., an alkyl halide) can therefore only approach from the unhindered face, resulting in a highly diastereoselective alkylation. york.ac.ukharvard.edu While specific, widely-cited examples of 1,2-diphenylcyclopentane-1,2-diol being used in this exact manner are not prominent, the principles demonstrated by scaffolds like DCP suggest that chiral diols or their derivatives could be similarly applied to create a biased steric environment for controlling the stereochemical outcome of enolate alkylations.

Complexation with Metal Centers for Asymmetric Catalysis

The formation of chiral metal complexes is a cornerstone of asymmetric catalysis, where the three-dimensional structure of the ligand dictates the stereochemical outcome of a reaction. Chiral diols are a privileged class of ligands due to their ability to form well-defined chelate complexes with a variety of metal centers. This chelation creates a rigid chiral environment around the metal's active site, enabling high levels of enantioselectivity. However, specific research detailing the complexation of 1,2-Diphenylcyclopentane-1,2-diol with transition metals for the express purpose of asymmetric oxidation or with nickel for stereoselective coupling is not present in the current body of scientific literature.

Asymmetric oxidation is a powerful tool for the synthesis of chiral molecules, such as chiral epoxides, sulfoxides, and alcohols. This class of reactions often relies on transition metal complexes bearing chiral ligands to deliver an oxidant to a prochiral substrate in an enantioselective manner. While numerous chiral diols, such as derivatives of tartaric acid (TADDOLs) and binaphthol (BINOL), have been successfully employed in combination with metals like titanium, vanadium, and manganese to catalyze asymmetric oxidations, there are no available research findings or data tables that demonstrate the use of 1,2-Diphenylcyclopentane-1,2-diol as a ligand in this context. The scientific record lacks studies on its efficacy, the enantiomeric excesses (ee) achievable, or the scope of substrates for such reactions.

Nickel-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, offering a cost-effective and often more reactive alternative to palladium catalysis. The development of stereoselective variants, particularly for the coupling of sp³-hybridized carbons, is an area of intense research. Chiral ligands are crucial for controlling the stereochemistry of these transformations.

Despite the broad utility of nickel catalysis, a review of pertinent studies shows no evidence of 1,2-Diphenylcyclopentane-1,2-diol being utilized as a controlling ligand. Research in this area predominantly features phosphine-based ligands (e.g., Josiphos, P-Phos) and N-heterocyclic carbenes (NHCs) to achieve high stereoselectivity. Consequently, there are no research findings or data to report on the performance of 1,2-Diphenylcyclopentane-1,2-diol in nickel-catalyzed stereoselective couplings, such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig aminations.

Analytical Methodologies for Characterization and Derivatization

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry, FTIR)

Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of 1,2-Diphenylcyclopentane-1,2-diol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of a vicinal diol like 1,2-Diphenylcyclopentane-1,2-diol would display characteristic signals. nih.govresearchgate.net Protons on the phenyl rings would typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The aliphatic protons on the cyclopentane (B165970) ring would resonate further upfield, and the hydroxyl (-OH) protons would present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration. researchgate.net

¹³C NMR: The carbon NMR spectrum provides insight into the number of distinct carbon environments. libretexts.org One would expect to see signals for the two carbons bonded to the hydroxyl groups, the remaining carbons of the cyclopentane ring, and the carbons of the two phenyl rings. libretexts.org The chemical shifts for carbons in organic molecules are spread over a much wider range (up to 200 ppm) than for protons, which often allows for each carbon to be seen as a distinct peak. libretexts.org

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. For 1,2-Diphenylcyclopentane-1,2-diol (C₁₇H₁₈O₂), the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for diols include the loss of a water molecule ([M-H₂O]⁺). researchgate.net The mass spectra of similar diol diesters show intense peaks from the loss of an acyloxy group or a carboxylic acid. nih.gov The fragmentation of the cyclopentane ring itself can also produce characteristic ions. docbrown.info

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule. uobasrah.edu.iq The FTIR spectrum of 1,2-Diphenylcyclopentane-1,2-diol would be characterized by:

A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl groups.

Strong absorptions in the 1000-1200 cm⁻¹ range, corresponding to C-O stretching vibrations.

Peaks in the 3000-3100 cm⁻¹ region (aromatic C-H stretch) and 1450-1600 cm⁻¹ region (C=C stretching within the phenyl rings).

TechniqueExpected ObservationsReference
¹H NMRSignals for phenyl protons (multiplets, ~7-8 ppm), cyclopentyl protons, and hydroxyl protons (broad singlet). nih.govresearchgate.net
¹³C NMRDistinct signals for carbons in the phenyl rings, the cyclopentane ring, and those attached to the hydroxyl groups. libretexts.org
Mass Spectrometry (MS)Molecular ion peak and characteristic fragment ions corresponding to the loss of water and fragmentation of the phenyl and cyclopentyl moieties. researchgate.netnih.govdocbrown.info
FTIR SpectroscopyBroad O-H stretching band (~3200-3600 cm⁻¹), C-O stretching (~1000-1200 cm⁻¹), and aromatic C-H and C=C signals. uobasrah.edu.iq

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. stackexchange.com It is employed to investigate the electronic structure of many-electron systems, making it ideal for studying organic molecules like 1,2-Diphenylcyclopentane-1,2-diol.

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, primarily the envelope and half-chair forms. The presence of two bulky phenyl groups and two hydroxyl groups at adjacent positions in 1,2-Diphenylcyclopentane-1,2-diol introduces significant steric and electronic interactions that dictate the preferred three-dimensional structure.

Computational studies on analogous, simpler systems like cis- and trans-cyclopentane-1,2-diol reveal the subtle interplay of these forces. wikipedia.org For the cis-isomer, the most stable conformation often features one hydroxyl group in an axial position and the other in an equatorial position to minimize steric strain. wikipedia.org In the trans-isomer, a conformation with both hydroxyl groups in diequatorial positions is often favored due to stabilizing gauche interactions between the vicinal oxygen atoms. wikipedia.org

For 1,2-Diphenylcyclopentane-1,2-diol, DFT geometry optimization would be used to locate the minimum energy conformations. The calculations would systematically explore the potential energy surface, considering the various orientations of the phenyl and hydroxyl groups on the flexible cyclopentane ring. It is expected that the bulky phenyl groups would predominantly occupy equatorial positions to minimize steric hindrance. The relative energies of the different conformers, such as those shown for a generic cyclopentane diol, can be calculated to determine their population at equilibrium. wikipedia.org

Table 1: Illustrative Conformational Analysis Data for Cyclopentane-1,2-diol Analogs

ConformerHydroxyl Group OrientationRelative Energy (kcal/mol)
trans-diequatorialeq, eq0.00
trans-diaxialax, ax0.70
cis-axial/equatorialax, eqVaries

Note: This table is illustrative and based on data for trans-cyclopentane-1,2-diol. wikipedia.org The actual values for 1,2-Diphenylcyclopentane-1,2-diol would be influenced by the phenyl groups.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. researchgate.net This analysis provides quantitative insights into bonding, hybridization, and electronic delocalization. wisc.edunih.gov

For 1,2-Diphenylcyclopentane-1,2-diol, an NBO analysis would characterize the key chemical bonds. The C-O bonds are expected to be highly polarized towards the electronegative oxygen atoms. The C-C bonds within the cyclopentane ring would be typical sp³-sp³ sigma bonds, while the bonds connecting the phenyl groups to the ring would be of the sp³-sp² type. The oxygen atoms would each possess lone pair orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. These interactions, particularly the delocalization of electron density from an occupied bonding or lone pair orbital to an unoccupied antibonding orbital (σ), stabilize the molecule. The second-order perturbation theory analysis within the NBO framework quantifies the energy of these interactions (E(2)). For instance, the delocalization of an oxygen lone pair (nO) into an adjacent C-C antibonding orbital (σC-C) would be a significant stabilizing interaction.

Table 2: Representative NBO Analysis Data for a Vicinal Diol Fragment

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(O1)σ(C1-C2)> 5.0
n(O1)σ(C1-Cphenyl)Variable
σ(C-H)σ*(C-O)~ 2.5

Note: This table presents hypothetical E(2) values to illustrate the types of stabilizing interactions expected in 1,2-Diphenylcyclopentane-1,2-diol based on general NBO principles.

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. rsc.org For 1,2-Diphenylcyclopentane-1,2-diol, the phenyl groups are the primary chromophores, and TD-DFT would predict π-π* transitions responsible for absorption in the UV region.

Vibrational frequencies, corresponding to Infrared (IR) and Raman spectra, can also be computed. These calculations help in assigning the vibrational modes of the molecule. Key expected vibrational modes for 1,2-Diphenylcyclopentane-1,2-diol would include the O-H stretching of the hydroxyl groups, C-O stretching, and various C-H stretching and bending modes of the aliphatic cyclopentane ring and the aromatic phenyl rings.

Furthermore, NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. semanticscholar.org This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra, aiding in the structural elucidation and conformational assignment of the molecule in solution. uni-muenchen.de

Molecular Modeling and Dynamics Simulations

While DFT is excellent for static properties, molecular modeling and dynamics simulations allow for the exploration of the dynamic behavior of molecules over time.

1,2-diols, also known as pinacols, are known to undergo the pinacol (B44631) rearrangement under acidic conditions, transforming into a ketone or aldehyde. masterorganicchemistry.comwikipedia.orgrsc.org This reaction proceeds through a carbocation intermediate formed by the protonation of a hydroxyl group followed by the loss of water. wikipedia.org A subsequent 1,2-migratory shift of a substituent from the adjacent carbon to the carbocation center occurs.

For 1,2-Diphenylcyclopentane-1,2-diol, the migratory aptitude of the phenyl group is significantly higher than that of an alkyl group (a carbon of the cyclopentane ring). Therefore, upon formation of the carbocation, a phenyl group is expected to migrate. If a ring carbon were to migrate, it would result in a ring contraction, forming a cyclobutane (B1203170) derivative, or a ring expansion if the starting material were a cyclohexane. stackexchange.com Given the stability of the benzylic carbocation that would be formed transiently, phenyl migration is the more probable pathway.

Computational modeling can be used to map the entire reaction coordinate for the pinacol rearrangement. This involves locating the structures of the reactants, intermediates, transition states, and products. The energy of the transition state is of particular importance as it determines the activation energy and thus the rate of the reaction. Theoretical studies can compare the activation barriers for the migration of a phenyl group versus a ring carbon, providing a quantitative prediction of the major product. researchgate.netwikipedia.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org 1,2-Diphenylcyclopentane-1,2-diol has features that make it a potential candidate for participating in host-guest chemistry. uni-muenchen.de The phenyl groups provide hydrophobic surfaces and potential for π-π stacking interactions, while the hydroxyl groups can act as hydrogen bond donors and acceptors.

This molecule could potentially act as a "guest," fitting into the cavity of a larger "host" molecule. Common hosts include cyclodextrins, calixarenes, and cucurbiturils. nih.govuni-muenchen.de The hydrophobic phenyl groups could be encapsulated within the nonpolar cavity of a host like β-cyclodextrin in an aqueous solution, driven by the hydrophobic effect.

Molecular dynamics simulations can be employed to study the stability and dynamics of such host-guest complexes. These simulations model the behavior of the host, guest, and surrounding solvent molecules over time, allowing for the calculation of the free energy of binding. This provides a measure of the affinity between the host and guest and can predict whether complex formation is favorable. Furthermore, these simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the supramolecular assembly.

Application of Computational Methods in Ligand and Catalyst Design

Computational chemistry has emerged as a powerful tool in the rational design and optimization of catalysts, offering profound insights into reaction mechanisms, catalyst stability, and the origins of stereoselectivity. nih.govresearchgate.net While specific, in-depth computational studies focusing exclusively on 1,2-diphenylcyclopentane-1,2-diol as a ligand or catalyst are not extensively documented in publicly available literature, the principles and methodologies of computational catalyst design are broadly applicable. This section will outline how theoretical investigations, particularly using Density Functional Theory (DFT), are employed to design and understand catalysts, and how these approaches could be applied to systems involving 1,2-diphenylcyclopentane-1,2-diol.

The primary goal of applying computational methods in catalysis is to predict the performance of a catalyst before its synthesis and experimental testing, thereby reducing the time and resources spent on trial-and-error experimentation. researchgate.net These methods are especially valuable in the field of asymmetric catalysis, where the subtle energetic differences between diastereomeric transition states determine the enantioselectivity of a reaction. chemrxiv.org

General Principles of Computational Catalyst Design:

Computational studies in catalyst design typically involve several key steps:

Modeling of Reactants, Products, and Intermediates: The three-dimensional structures of all species involved in the catalytic cycle are computationally modeled and their energies are minimized to find the most stable geometries.

Transition State Searching: The most critical and computationally intensive step is locating the transition state structures for the key steps of the reaction, particularly the stereodetermining step. The energy of the transition state is used to calculate the activation energy barrier of the reaction. rsc.org

Analysis of Catalyst-Substrate Interactions: By examining the optimized geometries of the catalyst-substrate complexes and transition states, researchers can identify the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that are crucial for catalyst performance and selectivity.

Application of Density Functional Theory (DFT):

DFT is a quantum mechanical method that is widely used to study the electronic structure of molecules and materials. catalysis.blog In the context of catalysis, DFT can provide a wealth of information, including:

Optimized Geometries: Precise bond lengths and angles for the catalyst and its complexes.

Reaction Energetics: The relative energies of intermediates and transition states, allowing for the mapping of the entire reaction energy profile.

Electronic Properties: Analysis of the electronic distribution can help identify the active sites of a catalyst and understand how it interacts with the substrate. catalysis.blog

For a ligand such as 1,2-diphenylcyclopentane-1,2-diol, DFT calculations could be used to:

Determine the preferred conformation of the diol ligand when it coordinates to a metal center.

Model the transition states of a reaction catalyzed by a metal complex of this ligand to predict the enantiomeric excess (ee) of the product.

Systematically modify the ligand structure in silico (e.g., by changing substituent groups on the phenyl rings) and predict how these changes would affect the catalyst's activity and selectivity.

Predictive Modeling and Data-Driven Approaches:

Beyond the detailed study of individual reactions, computational methods are increasingly used for high-throughput screening of potential catalysts. acs.org Machine learning models, trained on data from experimental results and DFT calculations, can rapidly predict the performance of new, untested catalysts. chiralpedia.com

The table below illustrates the type of data that would be generated from a hypothetical DFT study on a reaction catalyzed by a complex of 1,2-diphenylcyclopentane-1,2-diol. Such data would be instrumental in understanding the source of enantioselectivity and in the rational design of improved catalysts.

ParameterDescriptionHypothetical ValueSignificance in Catalyst Design
ΔG‡ (R-pathway) Gibbs free energy of activation for the formation of the R-enantiomer.20 kcal/molLower activation energy indicates a faster reaction rate for this pathway.
ΔG‡ (S-pathway) Gibbs free energy of activation for the formation of the S-enantiomer.22 kcal/molHigher activation energy indicates a slower reaction rate for this pathway.
ΔΔG‡ The difference in activation energies between the two pathways (ΔG‡ (S) - ΔG‡ (R)).2 kcal/molDirectly correlates with the predicted enantiomeric excess (ee) of the reaction.
Key Non-covalent Interaction A specific stabilizing or destabilizing interaction in the transition state.H-bond: O-H···SubstrateIdentifies the crucial interactions that control stereoselectivity, guiding ligand modification.
Predicted ee (%) The predicted enantiomeric excess based on the calculated ΔΔG‡.~98%Provides a quantitative prediction of the catalyst's performance to be validated by experiment.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1,2-diphenylcyclopentane-1,2-diol and its analogs, such as 1,2,4-triphenylcyclopentane-1,2-diol, often involves reductive cyclization of diones using zinc in acetic acid. researchgate.net While effective, future research will likely focus on developing more sustainable and greener synthetic methodologies. This includes the exploration of catalytic systems that minimize waste and utilize environmentally benign reagents. For instance, methods for synthesizing 1,2-cyclopentanediol (B3024943) from cyclopentene (B43876) using hydrogen peroxide as an oxidant with a Fe-Cu primary catalyst and a KCl cocatalyst have been reported, offering a more environmentally friendly approach. google.comresearchgate.net Similar strategies could be adapted for the synthesis of the title compound.

Furthermore, bio-based synthetic routes are gaining traction. A novel green route for synthesizing cyclopentane-1,3-diamine from hemicellulosic feedstock has been established, involving steps like the Piancatelli rearrangement and isomerization using a Ru Shvo catalyst. rsc.org Investigating the potential of biocatalysis and the use of renewable starting materials for the synthesis of 1,2-diphenylcyclopentane-1,2-diol could represent a significant step towards sustainable chemical manufacturing. The selective conversion of furfuryl alcohol to 1,2-pentanediol (B41858) using a Ru/MnOx catalyst in an aqueous phase also highlights the potential for converting biomass-derived platform molecules into valuable diols. rsc.org

Expansion of Catalytic Scope and Efficiency in Polymerization

Derivatives of 1,2-diphenylcyclopentane-1,2-diol have shown promise as initiators in the ring-opening polymerization (ROP) of ε-caprolactone. iucr.orgresearchgate.net Specifically, (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol and (1R,2S,4r)-4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol, in conjunction with a magnesium-based catalyst, have been successfully employed. iucr.orgresearchgate.net Future research should aim to expand the catalytic scope to other cyclic monomers, such as lactides and carbonates, to produce a wider range of biodegradable polymers. mdpi.com

Investigations into the kinetics and mechanism of these polymerization reactions will be crucial for optimizing catalyst efficiency and controlling polymer properties like molecular weight and polydispersity. The development of highly active heterogeneous double metal cyanide (DMC) catalysts for the ROP of various cyclic monomers offers a potential avenue for creating more robust and recyclable catalytic systems. mdpi.com Furthermore, the preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization demonstrates an innovative approach to creating complex polymer architectures. rsc.org

Interactive Table: Ring-Opening Polymerization of ε-Caprolactone
Initiator/Catalyst SystemMonomer Conversion (%)Polymerization ConditionsReference
(1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol / [Mg(BHT)2(THF)2]100THF, 20 min iucr.org
(1R,2S,4r)-4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol / [Mg(BHT)2(THF)2]100THF, 30 min iucr.orgresearchgate.net

Innovative Chiral Auxiliary and Ligand Architectures for Enhanced Asymmetric Induction

The rigid cyclopentane (B165970) backbone of 1,2-diphenylcyclopentane-1,2-diol makes it an attractive scaffold for the design of novel chiral auxiliaries and ligands for asymmetric synthesis. wikipedia.orgresearchgate.netyoutube.com Chiral auxiliaries temporarily incorporate into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While the parent diol itself may not be chiral, its derivatives can be. The development of axially chiral cyclo-biaryldiol ligands with adjustable dihedral angles has proven effective in asymmetric synthesis, a concept that could be applied to cyclopentane-based systems. nih.govnih.govresearchgate.net

Future work could involve the synthesis of enantiomerically pure derivatives of 1,2-diphenylcyclopentane-1,2-diol and their application as chiral auxiliaries in reactions such as aldol (B89426) additions, Diels-Alder reactions, and asymmetric alkylations. researchgate.netresearchgate.netnih.gov The goal would be to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of complex chiral molecules. The design of new phosphoramidite (B1245037) and diphosphine ligands derived from these diols for transition metal-catalyzed reactions also represents a promising research direction. nih.govresearchgate.net

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms involving 1,2-diphenylcyclopentane-1,2-diol and its derivatives is essential for rational design and optimization. The synergistic use of experimental techniques and computational modeling can provide invaluable insights. nih.govresearchgate.net Computational studies, using methods like density functional theory (DFT), can be employed to investigate transition state geometries, reaction pathways, and the origins of stereoselectivity in asymmetric catalysis. beilstein-journals.orgresearchgate.netlongdom.org

For instance, computational analysis can help elucidate the role of intramolecular and intermolecular interactions, such as hydrogen bonding, in directing the stereochemical outcome of reactions. nih.gov A combined experimental and computational approach has been successfully used to explore the self-assembly of coordination cages and to study the reactivity and selectivity of pericyclic reactions. researchgate.netlongdom.org Applying these integrated strategies to the catalytic systems and asymmetric transformations involving 1,2-diphenylcyclopentane-1,2-diol will undoubtedly accelerate the discovery and development of new and improved applications. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.